molecular formula C19H12ClNOS B14593083 4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole CAS No. 61100-26-3

4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole

Cat. No.: B14593083
CAS No.: 61100-26-3
M. Wt: 337.8 g/mol
InChI Key: RMZSHFLKDAPYJC-UHFFFAOYSA-N
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Description

4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a thiophene ring and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can produce various substituted benzoxazole derivatives.

Scientific Research Applications

4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biological assays to investigate its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.

    Industry: The compound’s unique structural properties make it useful in the development of new materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring and a benzoxazole core makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

61100-26-3

Molecular Formula

C19H12ClNOS

Molecular Weight

337.8 g/mol

IUPAC Name

4-chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole

InChI

InChI=1S/C19H12ClNOS/c20-15-7-4-8-16-18(15)21-19(22-16)17-12-11-14(23-17)10-9-13-5-2-1-3-6-13/h1-12H

InChI Key

RMZSHFLKDAPYJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(S2)C3=NC4=C(O3)C=CC=C4Cl

Origin of Product

United States

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